molecular formula C17H18F2N2O3 B2608116 1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea CAS No. 1795419-78-1

1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea

Cat. No.: B2608116
CAS No.: 1795419-78-1
M. Wt: 336.339
InChI Key: DCIPGLNBWYZIAR-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea is a synthetic organic compound characterized by the presence of difluorophenyl and methoxyphenyl groups

Preparation Methods

The synthesis of 1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea typically involves the reaction of 2,6-difluoroaniline with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound’s difluorophenyl and methoxyphenyl groups play a crucial role in its binding affinity and reactivity. The urea linkage provides stability and facilitates interactions with biological molecules, potentially inhibiting specific enzymes or receptors .

Comparison with Similar Compounds

Similar compounds include:

1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3/c1-23-14-9-4-3-6-11(14)15(24-2)10-20-17(22)21-16-12(18)7-5-8-13(16)19/h3-9,15H,10H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIPGLNBWYZIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)NC2=C(C=CC=C2F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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